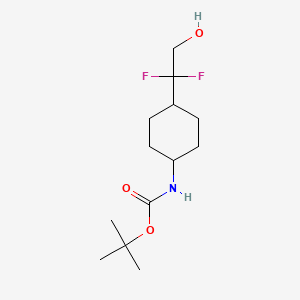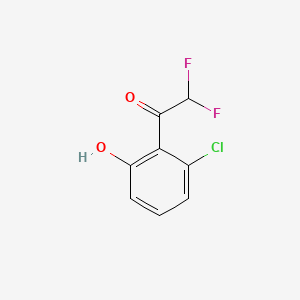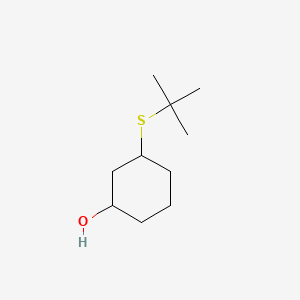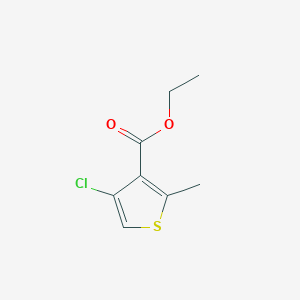
(2-Methyloxolan-2-yl)methanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyloxolan-2-yl)methanethiol is an organic compound characterized by the presence of a thiol group attached to a methylene bridge, which is further connected to a 2-methyloxolane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyloxolan-2-yl)methanethiol typically involves the reaction of 2-methyloxolane with a thiolating agent under controlled conditions. One common method includes the use of thiourea followed by hydrolysis to introduce the thiol group. The reaction conditions often require a solvent such as methanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and efficiency in the production process .
化学反应分析
Types of Reactions
(2-Methyloxolan-2-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and conditions such as basic or acidic environments facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides are the primary products.
Reduction: Thiols are regenerated from disulfides.
Substitution: Various substituted thiol derivatives are formed depending on the reagents used.
科学研究应用
(2-Methyloxolan-2-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in extraction processes
作用机制
The mechanism of action of (2-Methyloxolan-2-yl)methanethiol involves its interaction with molecular targets through the thiol group. This group can form covalent bonds with electrophilic centers in other molecules, leading to various chemical transformations. The compound’s unique structure allows it to participate in specific pathways, making it valuable in targeted applications .
相似化合物的比较
Similar Compounds
Methanethiol: A simpler thiol with the formula CH₃SH.
Ethanethiol: Another thiol with the formula C₂H₅SH.
2-Methyltetrahydrofuran: A related compound without the thiol group
Uniqueness
(2-Methyloxolan-2-yl)methanethiol stands out due to its combination of a thiol group and a 2-methyloxolane ring, which imparts unique reactivity and properties. This makes it particularly useful in specialized chemical reactions and industrial applications .
属性
分子式 |
C6H12OS |
|---|---|
分子量 |
132.23 g/mol |
IUPAC 名称 |
(2-methyloxolan-2-yl)methanethiol |
InChI |
InChI=1S/C6H12OS/c1-6(5-8)3-2-4-7-6/h8H,2-5H2,1H3 |
InChI 键 |
CJQQISCLIMYAMY-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCO1)CS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-({3-Thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide](/img/structure/B15317979.png)

![3-[3-Oxo-3-(piperidin-1-yl)propyl]-1-(2-phenylethyl)-1,2-dihydroquinoxalin-2-one](/img/structure/B15318012.png)

![(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoicacidhydrochloride](/img/structure/B15318023.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-3-(pyrrolidin-1-yl)propan-2-yl]octanamide](/img/structure/B15318024.png)





![6-Fluoro-3-azabicyclo[3.2.1]octane](/img/structure/B15318071.png)

![1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine](/img/structure/B15318080.png)
